2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine
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Overview
Description
2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine typically involves multiple steps, including the formation of biphenyl intermediates and subsequent cyclization to form the triazine ring. One common method involves the use of Suzuki coupling reactions to form the biphenyl groups, followed by cyclization with cyanuric chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using palladium catalysts and boronic acids to form the biphenyl intermediates. The final cyclization step can be achieved using cyanuric chloride in the presence of a base, such as triethylamine, to facilitate the formation of the triazine ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form biphenyl quinones.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under mild conditions.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Amines and partially reduced triazine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups may facilitate binding to hydrophobic pockets, while the triazine ring can interact with active sites through hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chlorine atoms.
2,4-Diphenyl-1,3,5-triazine: Contains phenyl groups instead of biphenyl groups.
2,4,6-Triphenyl-1,3,5-triazine: Contains three phenyl groups attached to the triazine ring.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-4-([1,1’-biphenyl]-4-yl)-6-chloro-1,3,5-triazine is unique due to the presence of biphenyl groups, which provide additional steric and electronic properties compared to simpler triazine derivatives.
Properties
Molecular Formula |
C27H18ClN3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-4-(3-phenylphenyl)-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-16-14-21(15-17-22)19-8-3-1-4-9-19)29-26(31-27)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H |
InChI Key |
RFUUJCRUULRAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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